molecular formula C17H13N B1210384 4-(2-Naphthalen-1-ylethenyl)pyridine

4-(2-Naphthalen-1-ylethenyl)pyridine

Cat. No. B1210384
M. Wt: 231.29 g/mol
InChI Key: FLKDRTOVVLNOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1-Naphthylvinyl)pyridine hydrochloride. Cholinesterase inhibitor. Synonym: YuB 25.

Scientific Research Applications

Chemosensors for Transition Metal Ions

The compound has been studied for its potential as a chemosensor, particularly for transition metal ions. A research found that derivatives similar to 4-(2-Naphthalen-1-ylethenyl)pyridine exhibit remarkable selectivity towards Cu²⁺ ions in certain mixtures. These interactions are often accompanied by a visible color change, which is a desirable feature in chemosensor design (Gosavi-Mirkute et al., 2017).

Selectivity in Fluorescence Emission

The compound's derivatives have been shown to interact with various metal ions, influencing fluorescence emission. This property allows the development of selective fluorescence emission systems for specific metal ions like Mn²⁺ and Cd²⁺, enabling the creation of fluorescence ON and OFF states at different concentrations. This selectivity and responsiveness to metal ions are valuable in fields like analytical chemistry and environmental monitoring (Jali, Masud & Baruah, 2013).

Photochromic and Fluorescent Properties

The derivatives of 4-(2-Naphthalen-1-ylethenyl)pyridine show promising photochromic properties. When exposed to light, these compounds exhibit changes in color, which is a result of different substituent and aryl moiety effects. Such materials can be useful in creating light-sensitive switches and sensors, with applications spanning from smart windows to data storage technologies (Wang et al., 2012).

Optical Sensing Structures

The integration of 4-(2-Naphthalen-1-ylethenyl)pyridine derivatives into polymeric systems can lead to the development of novel optical sensing structures. These structures are valuable in detecting specific chemical responses, such as the presence of certain ions or molecules. The potential applications of such systems include environmental monitoring and clinical diagnostics (Li et al., 2019).

properties

IUPAC Name

4-(2-naphthalen-1-ylethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKDRTOVVLNOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028523
Record name Naphthylvinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthalen-1-ylethenyl)pyridine

CAS RN

16375-56-7
Record name 4-[2-(1-Naphthalenyl)ethenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16375-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthylvinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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